

O-Ethylisourea hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Ethylisourea hydrochloride*

Cat. No.: *B1590001*

[Get Quote](#)

An In-Depth Technical Guide to **O-Ethylisourea Hydrochloride**: Properties, Synthesis, and Applications

Introduction

O-Ethylisourea hydrochloride (OEIU·HCl) is a reactive chemical intermediate valued in synthetic organic chemistry for its role as an efficient guanidinating agent. While appearing as a straightforward reagent, its effective use demands a nuanced understanding of its properties, synthesis, and handling, particularly concerning its inherent stability. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of OEIU·HCl, moving beyond simple data recitation to explain the causal factors behind its synthesis and application. We will explore its physicochemical characteristics, detail a robust synthetic protocol, illustrate its primary reaction mechanism, and discuss its practical applications, grounded in authoritative references.

Physicochemical Properties and Characterization

O-Ethylisourea hydrochloride is a white to off-white crystalline powder.^[1] Its utility as a reagent is directly linked to its structure: an isourea core with an O-ethyl ether linkage, which renders the central carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in synthesis.

A summary of its key quantitative properties is presented below for easy reference.

Table 1: Physicochemical Properties of **O-Ethylisourea Hydrochloride**

Property	Value	Source(s)
Molecular Weight	124.57 g/mol	[2] [3] [4]
Molecular Formula	C ₃ H ₉ CIN ₂ O	[1] [4]
CAS Number	31407-74-6	[1] [2] [3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	99-101 °C	[2]
Boiling Point	95.3 °C at 760 mmHg	[2]
Flash Point	11.4 °C	[2]
Solubility	Soluble in water	[1]

Structural Integrity and Stability

A critical consideration for the application scientist is the stability of OEIU·HCl. The hydrochloride salt is known to be somewhat unstable, with a potential to decompose by splitting off ethyl chloride.[\[5\]](#) This instability underscores the necessity for stringent storage conditions. To maintain its chemical integrity and ensure reproducible results in sensitive synthetic applications, **O-Ethylisourea hydrochloride** must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). [\[1\]](#)[\[2\]](#) For applications requiring higher stability, the corresponding O-Ethylisourea hydrogen sulfate salt is a superior alternative, as it exhibits a reduced tendency for decomposition.[\[5\]](#)

Synthesis of O-Ethylisourea Hydrochloride

The synthesis of **O-Ethylisourea hydrochloride** is a classic example of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, cyanamide serves as the nitrile precursor and ethanol as the alcohol. The use of anhydrous hydrogen chloride is crucial not only as a catalyst but also to ensure the formation of the desired hydrochloride salt.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating method for synthesizing OEIU·HCl, adapted from established procedures for related isoureas.[\[6\]](#)

Step 1: Preparation of Reactant Solution

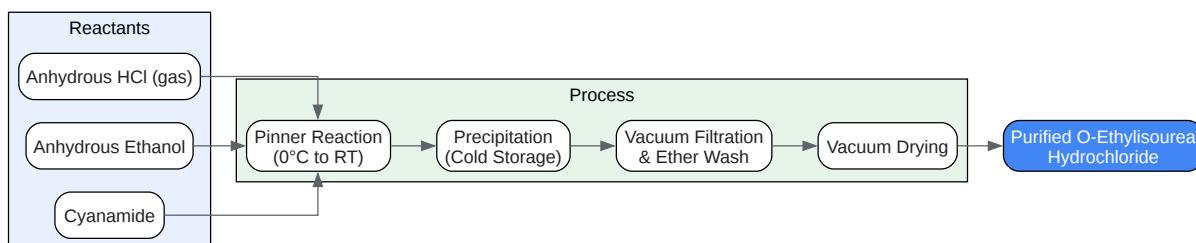
- In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve crude cyanamide in anhydrous ethanol. A typical ratio is 100 mL of anhydrous ethanol per 10 grams of cyanamide.
- Cool the solution to 0°C using an ice-water bath.

Step 2: Introduction of Hydrogen Chloride

- Bubble anhydrous hydrogen chloride gas through the cooled ethanolic cyanamide solution. The mass of HCl added should be approximately 1.15 moles for every mole of cyanamide to ensure complete reaction and salt formation.[\[6\]](#)
- Maintain the reaction temperature at or below room temperature throughout the addition using the ice bath. The reaction is exothermic.

Step 3: Reaction and Crystallization

- After the addition of HCl is complete, allow the mixture to stand at a cool temperature (e.g., 4°C) for several hours or overnight.
- The product, **O-Ethylisourea hydrochloride**, will precipitate from the solution as a crystalline solid.


Step 4: Isolation and Purification

- Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any residual starting materials.
- Dry the product under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to yield the final, purified OEIU·HCl.

Step 5: Characterization

- Confirm the identity and purity of the product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and melting point analysis (expected: 99-101 °C).[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **O-Ethylisourea hydrochloride**.

Core Applications in Synthetic Chemistry

The primary utility of **O-Ethylisourea hydrochloride** is as a reagent for the synthesis of guanidines from primary and secondary amines. The isourea moiety is an excellent electrophile, readily attacked by the nucleophilic amine.

Mechanism of Guanidinylation

The reaction proceeds via a two-step mechanism. First, the amine performs a nucleophilic attack on the electrophilic carbon of the O-ethylisourea. This is followed by the elimination of ethanol, which acts as a good leaving group, to form the stable guanidinium salt. This transformation is highly efficient and is a cornerstone of medicinal chemistry for installing the guanidinium functional group, a common pharmacophore.

Caption: Mechanism of amine guanidinylation using O-Ethylisourea.

Applications in Drug Development and Agrochemicals

The guanidinium group is a key structural feature in numerous biologically active compounds due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state at physiological pH. While **O-Ethylisourea hydrochloride** is a general reagent, its application leads to structures found in pharmaceuticals and agrochemicals. For instance, the synthesis of guanidine-containing heterocycles, which are precursors to pesticides and pharmaceuticals, is a documented application area.^[5] The ability to readily introduce this functional group makes OEIU·HCl and its analogs valuable tools in the development of new chemical entities.^[7]

Safety, Handling, and Storage

As a reactive chemical intermediate, **O-Ethylisourea hydrochloride** must be handled with appropriate care. It is classified as a hazardous substance with the following primary risks:

- Skin Irritation: Causes skin irritation upon contact.^[8]
- Eye Irritation: Causes serious eye irritation.^{[8][9]}
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.^{[8][10]}

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[9]
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^{[8][10]}
- Handling: Avoid generating dust. Wash hands thoroughly after handling.^{[8][9]}
- First Aid: In case of skin contact, wash with plenty of soap and water.^[8] For eye contact, rinse cautiously with water for several minutes.^[8] If inhaled, move the person to fresh air.^[8]

Storage

To ensure long-term stability and prevent degradation, store **O-Ethylisourea hydrochloride** in a tightly closed container in a cool, dry, and well-ventilated place.^{[8][10]} For optimal

preservation, storage at 2-8°C under an inert gas like nitrogen or argon is strongly recommended.[2]

Conclusion

O-Ethylisourea hydrochloride is a valuable and versatile reagent for the synthesis of guanidines and related heterocyclic compounds. Its efficacy is rooted in the electrophilic nature of its isourea core. However, as experienced scientists know, successful application hinges on a thorough understanding of the reagent's limitations, particularly its stability. By employing proper synthesis, handling, and storage protocols, and by considering more stable alternatives like the hydrogen sulfate salt when necessary, researchers can effectively leverage OEIU·HCl in their synthetic programs to build complex molecular architectures for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. synchem.de [synchem.de]
- 4. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [O-Ethylisourea hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590001#o-ethylisourea-hydrochloride-molecular-weight\]](https://www.benchchem.com/product/b1590001#o-ethylisourea-hydrochloride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com